molecular formula C18H19FN4O2S B2749666 Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) CAS No. 604741-58-4

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI)

Cat. No.: B2749666
CAS No.: 604741-58-4
M. Wt: 374.43
InChI Key: MYGPPVMKOODRGU-UHFFFAOYSA-N
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Description

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) is a complex organic compound with a unique structure that combines a piperazine ring, a benzimidazole moiety, and a fluorophenyl sulfonyl group

Scientific Research Applications

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable base.

    Attachment of the fluorophenyl sulfonyl group: The final step involves the sulfonylation of the piperazine derivative with a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the benzimidazole moiety.

    1-(4-Trifluoromethylphenyl)piperazine: Another analog with a trifluoromethyl group instead of a fluorophenyl group.

    1-(4-Bromophenyl)piperazine: An analog with a bromophenyl group.

Uniqueness

Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- is unique due to the presence of the benzimidazole moiety and the fluorophenyl sulfonyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGPPVMKOODRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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